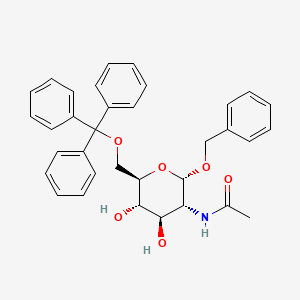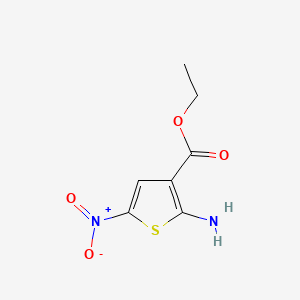![molecular formula C14H15N3O3 B1271996 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 849925-04-8](/img/structure/B1271996.png)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Vue d'ensemble
Description
The compound "4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The oxadiazole ring is known for its role in the development of new pharmacological agents, as evidenced by research on related compounds with antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from organic acids, esters, or amidoximes, which are then converted into the desired oxadiazole compounds. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole-2-thiols, which were then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the formation of 5-phenyl-3-(β-piperidino)ethyl-1,2,4-oxadiazoles was achieved by O-benzoylation of β-piperidinopropionamidoxime followed by cyclization under specific conditions .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using single crystal X-ray diffraction (SCXRD) studies, which provide detailed insights into the conformation and geometry of the molecules. For example, compounds with a piperazine ring attached to an oxadiazole moiety were found to adopt a chair conformation . Density functional theory (DFT) calculations are also employed to understand the electronic properties and reactive sites of these molecules .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles or spiropyrazoline compounds under different conditions . The reactivity of these compounds can be influenced by factors such as temperature, solvent, and the presence of catalysts or reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of intermolecular hydrogen bonds, as observed in some oxadiazole compounds, contributes to their crystal packing and stability . The Hirshfeld surface analysis and fingerprint plots derived from SCXRD and DFT studies provide information on the nature of intermolecular contacts and the percentage contribution of different interactions . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmacological agents.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Compounds containing 1,3,4-oxadiazole and piperidine rings, similar to the chemical structure of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine, have shown significant antimicrobial and antifungal activities. For instance, Krolenko et al. (2016) found that new derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine or pyrrolidine rings exhibited strong antimicrobial properties (Krolenko et al., 2016). Similarly, Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles and reported their significant antibacterial and moderate antifungal activities (Vankadari et al., 2013).
Potential in Cancer Research
The synthesis and biological evaluation of compounds with 1,3,4-oxadiazole and piperidine structures have also been investigated for their potential application in cancer research. Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors, indicating a potential role in cancer therapy (Krasavin et al., 2014). Moreover, Vaidya et al. (2020) conducted 3D QSAR studies on 1,2,4-oxadiazole derivatives, including synthesis and evaluation of their anticancer activity, suggesting the possibility of developing new anticancer drugs based on these structures (Vaidya et al., 2020).
Applications in Chemistry and Drug Synthesis
The chemical properties and synthesis of compounds with 1,3,4-oxadiazole and piperidine structures have also been explored for broader applications in chemistry and drug synthesis. For example, Hou et al. (2017) described a stereospecific scale-up synthesis of a compound with 1,2,4-oxadiazol-3-yl and piperidine components, highlighting its use in toxicological studies (Hou et al., 2017). Additionally, Kayukova et al. (2018) studied the chemical stability of 1,2,4-oxadiazoles with piperidine rings, focusing on their rearrangement properties, which are important for understanding the behavior of these compounds in various chemical reactions (Kayukova et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRNCOTWSCIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375585 | |
| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
CAS RN |
849925-04-8 | |
| Record name | 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)




